methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[b]1,6-naphthyridine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate typically involves multi-step organic reactionsThe final steps involve the acylation of the benzoate moiety and the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives .
Scientific Research Applications
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studies on cell signaling pathways and enzyme inhibition.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate: This compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzo[b]1,6-naphthyridine core.
Other Benzo[b]1,6-naphthyridine Derivatives:
Uniqueness
The uniqueness of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-14-10-17(31-2)11-18-22(14)26-20-8-9-27(12-19(20)23(18)29)13-21(28)25-16-6-4-15(5-7-16)24(30)32-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
BPBLEKIHIAVJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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